2-(2-Fluoro-4-methylthiazol-5-YL)ethanol
Overview
Description
2-(2-Fluoro-4-methylthiazol-5-YL)ethanol is a chemical compound with the molecular formula C6H8FNOS and a molecular weight of 161.2 g/mol. This compound features a thiazole ring substituted with a fluoro and methyl group, and an ethanol moiety attached to the ring.
Preparation Methods
The synthesis of 2-(2-Fluoro-4-methylthiazol-5-YL)ethanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced via electrophilic substitution reactions.
Attachment of the Ethanol Moiety: The ethanol group can be attached through a nucleophilic substitution reaction, where an appropriate leaving group on the thiazole ring is replaced by an ethanol group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-(2-Fluoro-4-methylthiazol-5-YL)ethanol undergoes various types of chemical reactions:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding thiazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures .
Scientific Research Applications
2-(2-Fluoro-4-methylthiazol-5-YL)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methylthiazol-5-YL)ethanol involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the thiazole ring can influence the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific biological processes. The ethanol moiety may also play a role in its solubility and bioavailability .
Comparison with Similar Compounds
2-(2-Fluoro-4-methylthiazol-5-YL)ethanol can be compared with other similar compounds, such as:
2-(2-Amino-4-methylthiazol-5-YL)ethanol: This compound has an amino group instead of a fluoro group, which can significantly alter its chemical reactivity and biological activity.
2-(2-Fluoro-4-methylthiazol-5-YL)acetic acid:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and ethanol groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-fluoro-4-methyl-1,3-thiazol-5-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNOS/c1-4-5(2-3-9)10-6(7)8-4/h9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METLIDTYSKKAKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)F)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308740 | |
Record name | 2-(2-Fluoro-4-methyl-1,3-thiazol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69243-03-4 | |
Record name | NSC208719 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Fluoro-4-methyl-1,3-thiazol-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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